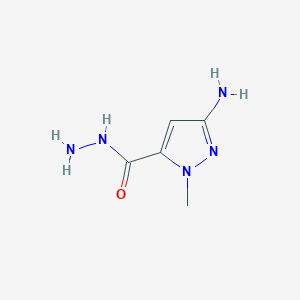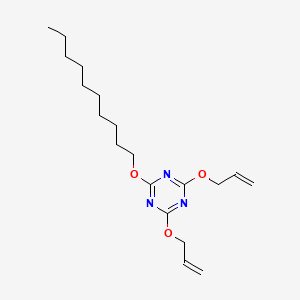![molecular formula C14H12Cl3N3 B13143595 ({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile CAS No. 92291-85-5](/img/structure/B13143595.png)
({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Bis(2-chloroethyl)amino)-2-chlorobenzylidene)malononitrile is a complex organic compound known for its significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of bis(2-chloroethyl)amino and chlorobenzylidene groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2-(4-(Bis(2-chloroethyl)amino)-2-chlorobenzylidene)malononitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(bis(2-chloroethyl)amino)benzaldehyde with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
2-(4-(Bis(2-chloroethyl)amino)-2-chlorobenzylidene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like hydroxide ions or amines, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4-(Bis(2-chloroethyl)amino)-2-chlorobenzylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes and its effects on cellular processes.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with DNA replication and cell division.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-(Bis(2-chloroethyl)amino)-2-chlorobenzylidene)malononitrile involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell division and can induce apoptosis in cancer cells . The compound may also interact with specific enzymes, inhibiting their activity and affecting various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-(Bis(2-chloroethyl)amino)-2-chlorobenzylidene)malononitrile include:
4-(Bis(2-chloroethyl)amino)benzaldehyde: Shares the bis(2-chloroethyl)amino group but lacks the malononitrile moiety.
Melphalan (4-(Bis(2-chloroethyl)amino)-L-phenylalanine): An anticancer drug with a similar bis(2-chloroethyl)amino group but different overall structure and applications.
Chlorambucil: Another nitrogen mustard alkylating agent used in chemotherapy, with a similar mechanism of action but different chemical structure.
The uniqueness of 2-(4-(Bis(2-chloroethyl)amino)-2-chlorobenzylidene)malononitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
92291-85-5 |
|---|---|
Formule moléculaire |
C14H12Cl3N3 |
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
2-[[4-[bis(2-chloroethyl)amino]-2-chlorophenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H12Cl3N3/c15-3-5-20(6-4-16)13-2-1-12(14(17)8-13)7-11(9-18)10-19/h1-2,7-8H,3-6H2 |
Clé InChI |
ZAQKYVWOSAWBAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N(CCCl)CCCl)Cl)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



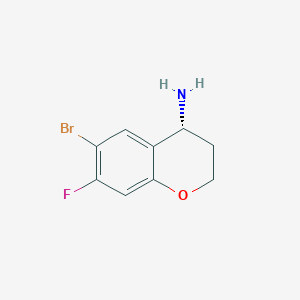

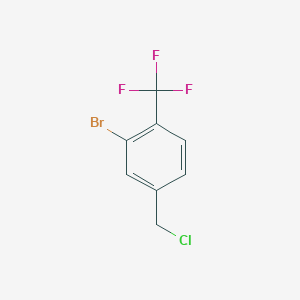
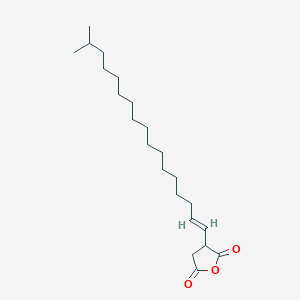
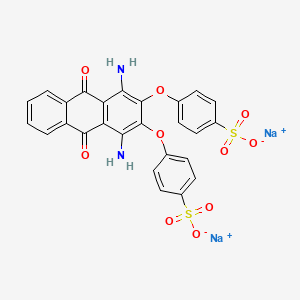
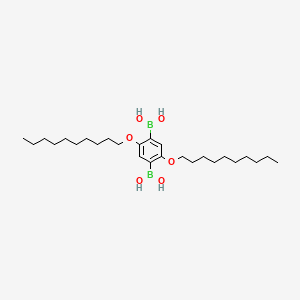

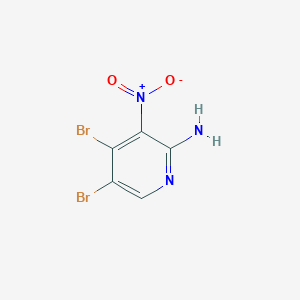
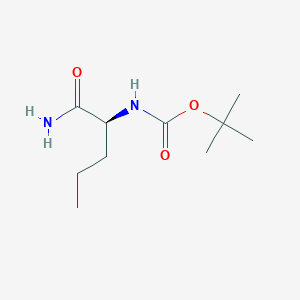
![sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate](/img/structure/B13143576.png)
![L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate](/img/structure/B13143585.png)
